molecular formula C19H29BrN2O B4928886 1-(5-bromo-2-methoxybenzyl)-4-(3-methylcyclohexyl)piperazine

1-(5-bromo-2-methoxybenzyl)-4-(3-methylcyclohexyl)piperazine

Cat. No.: B4928886
M. Wt: 381.3 g/mol
InChI Key: ZKHVGRLKKHRXRK-UHFFFAOYSA-N
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Description

1-(5-bromo-2-methoxybenzyl)-4-(3-methylcyclohexyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.

Properties

IUPAC Name

1-[(5-bromo-2-methoxyphenyl)methyl]-4-(3-methylcyclohexyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29BrN2O/c1-15-4-3-5-18(12-15)22-10-8-21(9-11-22)14-16-13-17(20)6-7-19(16)23-2/h6-7,13,15,18H,3-5,8-12,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKHVGRLKKHRXRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(C1)N2CCN(CC2)CC3=C(C=CC(=C3)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-bromo-2-methoxybenzyl)-4-(3-methylcyclohexyl)piperazine typically involves the following steps:

    Bromination: The starting material, 2-methoxybenzyl alcohol, is brominated using bromine or a brominating agent to introduce the bromo group at the 5-position.

    Cyclohexylation: The brominated intermediate is then reacted with 3-methylcyclohexylamine under appropriate conditions to form the desired piperazine derivative.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(5-bromo-2-methoxybenzyl)-4-(3-methylcyclohexyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The bromo group can be reduced to a hydrogen atom, resulting in the removal of the bromo substituent.

    Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like sodium azide or thiourea.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of the de-brominated compound.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anti-cancer properties.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(5-bromo-2-methoxybenzyl)-4-(3-methylcyclohexyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    1-(2-methoxybenzyl)-4-(3-methylcyclohexyl)piperazine: Lacks the bromo substituent.

    1-(5-bromo-2-methoxybenzyl)-4-cyclohexylpiperazine: Lacks the methyl group on the cyclohexyl ring.

Uniqueness

1-(5-bromo-2-methoxybenzyl)-4-(3-methylcyclohexyl)piperazine is unique due to the presence of both the bromo and methoxy groups on the benzyl ring, as well as the methyl group on the cyclohexyl ring

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